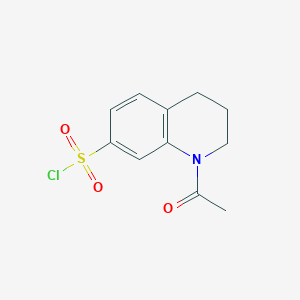
1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is a derivative of tetrahydroquinoline, a bicyclic structure that is widely studied for its diverse biological activities and synthetic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the acylation of 1,2,3,4-tetrahydroquinoline followed by sulfonylation. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride to form the acetyl derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
科学的研究の応用
1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators .
類似化合物との比較
- 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Comparison: 1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for structure-activity relationship studies .
特性
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-4-5-10(7-11(9)13)17(12,15)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAJXLAMIAZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
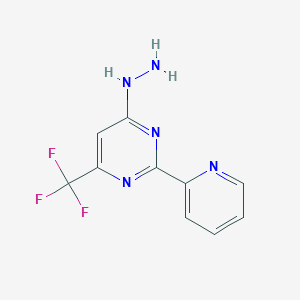
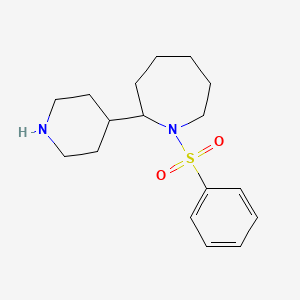
![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
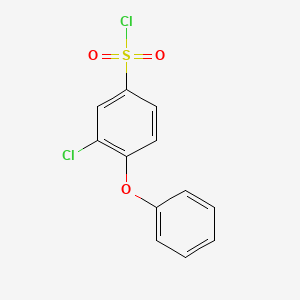
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)
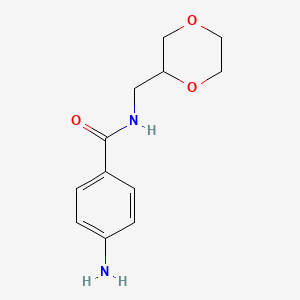

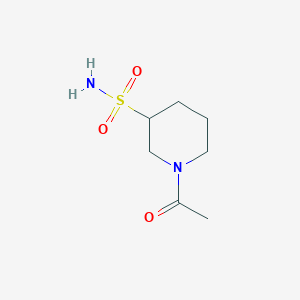
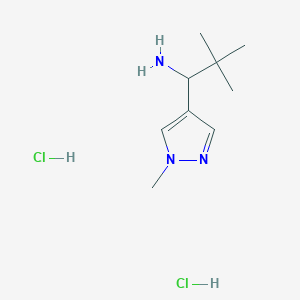

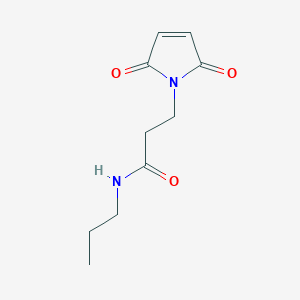
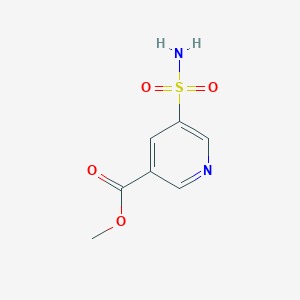
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)
